molecular formula C10H21NO B2757072 [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol CAS No. 1858992-65-0

[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol

Cat. No.: B2757072
CAS No.: 1858992-65-0
M. Wt: 171.284
InChI Key: JBHTUPDKPTWBLI-UHFFFAOYSA-N
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Description

[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol: is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is characterized by the presence of an amino group, a cyclopentyl ring, and a methanol group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmethanol with an appropriate amine under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .

Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a precursor for the development of new drugs .

Industry: Industrially, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl ring provides a hydrophobic environment, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • [1-(1-Amino-2-methylpropyl)cyclohexyl]methanol
  • [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
  • [1-(1-Amino-2-methylpropyl)cycloheptyl]methanol

Uniqueness: [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol is unique due to its specific ring size and the presence of both an amino group and a methanol group. This combination of functional groups and ring structure provides distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

[1-(1-amino-2-methylpropyl)cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)9(11)10(7-12)5-3-4-6-10/h8-9,12H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHTUPDKPTWBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1(CCCC1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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